6-Ethoxyisoquinoline
Description
6-Ethoxyisoquinoline is a heterocyclic aromatic compound featuring an ethoxy group (-OCH₂CH₃) at the 6-position of the isoquinoline scaffold. Its molecular formula is C₁₇H₁₆NO⁺ (neutral form: C₁₁H₁₁NO), with a molecular weight of 250.1226 g/mol (HRMS data) . The compound is synthesized via a Suzuki coupling reaction between a boronic acid intermediate and a 4-chlorophenyl group, yielding a white solid with an 82% efficiency . Key spectral data include:
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-ethoxyisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-8H,2H2,1H3 |
InChI Key |
IGGGWGBPSWUADK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electronic Effects : The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing solubility in polar solvents compared to the electron-withdrawing chloro (-Cl) substituent .
- Steric Effects : Ethoxy’s larger size may hinder π-stacking interactions in biological targets compared to smaller groups like methoxy (-OCH₃) or methyl (-CH₃) .
- Synthetic Flexibility: Suzuki coupling (used for this compound) offers regioselectivity, whereas halogenation or alkylation methods are less precise .
Pharmacological Relevance
- 6-Methoxyisoquinoline: Found in alkaloid derivatives with reported antitumor and antimicrobial activities .
- Tetrahydroisoquinolines: 6-Amino derivatives (e.g., from Scheme 3 in ) show selective antagonism for orexin receptors (Ke values validated when EC₅₀ ratios ≥ 4) .
- 4-Chloro-6-ethoxyquinoline: The chloro-ethoxy combination in quinoline scaffolds is explored in antimalarial drug development .
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